3-(Piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride
Overview
Description
This compound, also known as RS 23597-190, has the empirical formula C16H23ClN2O3 · HCl and a molecular weight of 363.28 . It is a high-affinity 5-HT4-selective antagonist with in vitro and in vivo efficacy .
Molecular Structure Analysis
The InChI key for this compound is QLZLBYYNMGQIAR-UHFFFAOYSA-N . This key can be used to generate a 3D structure of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that it antagonizes 5-HT-mediated relaxation of carbachol-contracted rat oesphageal muscularis mucosae ex vivo .Physical And Chemical Properties Analysis
This compound is a white to beige powder . It is soluble in water at a concentration of 5 mg/mL when warmed . The recommended storage temperature is 2-8°C .Scientific Research Applications
Antimicrobial Activity
- Synthesis of Pyridine Derivatives : A study explored the synthesis of new pyridine derivatives, including those similar to the compound , for antimicrobial activities. These compounds showed variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Applications in Medicinal Chemistry
- Oxindole Synthesis via Palladium‐catalyzed CH Functionalization : This research included the synthesis of related compounds for medicinal chemistry applications, demonstrating the utility of palladium-catalyzed CH functionalization techniques (Magano, Kiser, Shine, & Chen, 2014).
- Benzamide Derivatives as Serotonin 4 Receptor Agonists : A study synthesized a series of benzamide derivatives, including one similar to the target compound, which exhibited potential as selective serotonin 4 receptor agonists, with implications for gastrointestinal motility (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Chemical Synthesis and Characterization
- Synthesis of 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates : This research involved synthesizing and characterizing compounds structurally similar to the target compound, focusing on potential antihypertensive applications (Marvanová, Padrtová, Pekárek, Brus, Czernek, Mokrý, Humpa, Oravec, & Jampílek, 2016).
Radiosynthesis for PET Imaging
- Radiosynthesis of [(11)C]AZD8931 for PET Imaging : A compound structurally related to 3-(Piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoatehydrochloride was synthesized for use as a potential PET imaging agent, demonstrating the compound's relevance in diagnostic imaging and research in oncology (Wang, Gao, & Zheng, 2014).
Biological Activity Studies
- Synthesis of Bioactive Heterocycles : Research focusing on the synthesis of novel bioactive heterocycles, including compounds structurally related to the target compound, contributes to the development of new therapeutic agents, particularly in anti-HIV drug research (Thimmegowda, Sarala, Kumar, Chandrappa, Prasad, Anandalwar, Prasad, & Rangappa, 2009).
properties
IUPAC Name |
3-piperidin-1-ylpropyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3.ClH/c1-21-15-11-14(18)13(17)10-12(15)16(20)22-9-5-8-19-6-3-2-4-7-19;/h10-11H,2-9,18H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZLBYYNMGQIAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OCCCN2CCCCC2)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164374 | |
Record name | RS 23597-190 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride | |
CAS RN |
149719-06-2 | |
Record name | RS 23597-190 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149719062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RS 23597-190 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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